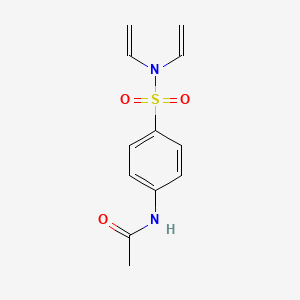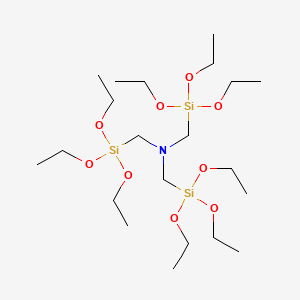
Tris((triethoxysilyl)methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(triethoxysilylmethyl)amine is an organosilicon compound known for its unique properties and applications in various fields. It is characterized by the presence of three triethoxysilyl groups attached to a central amine nitrogen atom. This compound is used in the synthesis of advanced materials and has applications in fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(triethoxysilylmethyl)amine can be synthesized through the reaction of triethoxysilane with a suitable amine precursor under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The process may require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of tris(triethoxysilylmethyl)amine involves large-scale reactions using specialized equipment to ensure consistent quality and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tris(triethoxysilylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The triethoxysilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products have applications in various fields, including material science and organic synthesis .
Aplicaciones Científicas De Investigación
Tris(triethoxysilylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound is utilized in the development of biocompatible materials for medical applications.
Mecanismo De Acción
The mechanism of action of tris(triethoxysilylmethyl)amine involves its ability to form strong bonds with various substrates. The triethoxysilyl groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds contribute to the compound’s stability and functionality in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)amine: Another organosilicon compound with similar applications but different structural properties.
Tris(triethoxysilyl)propylamine: A compound with a similar functional group but different alkyl chain length.
Uniqueness
Tris(triethoxysilylmethyl)amine is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form strong siloxane bonds makes it particularly valuable in applications requiring durable and stable materials .
Propiedades
Fórmula molecular |
C21H51NO9Si3 |
|---|---|
Peso molecular |
545.9 g/mol |
Nombre IUPAC |
1-triethoxysilyl-N,N-bis(triethoxysilylmethyl)methanamine |
InChI |
InChI=1S/C21H51NO9Si3/c1-10-23-32(24-11-2,25-12-3)19-22(20-33(26-13-4,27-14-5)28-15-6)21-34(29-16-7,30-17-8)31-18-9/h10-21H2,1-9H3 |
Clave InChI |
ZYOASNRWXIDODK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CN(C[Si](OCC)(OCC)OCC)C[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
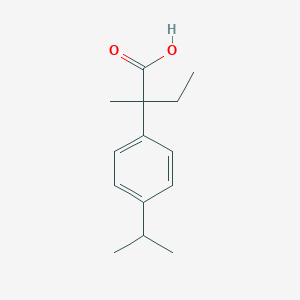
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)

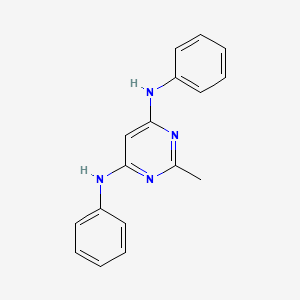
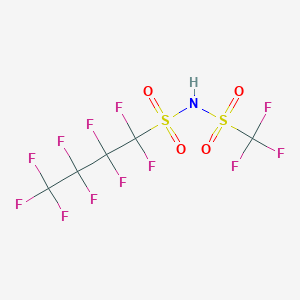
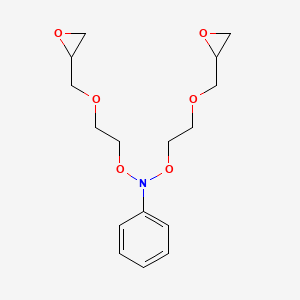
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)

![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)

